Enhanced Lipophilicity from 3,5-Diethylpyrazole Substitution vs. Dimethyl Analogs
The 3,5-diethyl substitution on the pyrazole ring of the target compound is predicted to increase lipophilicity compared to the common 3,5-dimethylpyrazole analogs, such as 8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-(2-phenylethyl)-1H-purine-2,6(3H,7H)-dione (CAS 300834-33-7) [1]. This is a class-level inference derived from established physicochemical principles. The increased alkyl chain length on the heterocycle is expected to alter logP, which can significantly impact membrane permeability and non-specific protein binding, making the target compound a valuable comparator in ADME profiling panels. Direct quantitative head-to-head logP data between the target compound and its dimethyl analog was not found in the public domain.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | Predicted to be higher than dimethyl analog |
| Comparator Or Baseline | 8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-(2-phenylethyl)-1H-purine-2,6(3H,7H)-dione (predicted lower logP) |
| Quantified Difference | Exact value not available |
| Conditions | In silico prediction |
Why This Matters
For procurement in ADME screening cascades, selecting the diethyl analog over the dimethyl version provides a deliberate lipophilicity perturbation to test structure-property relationships.
- [1] Patent Review. 8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione. CAS 300834-33-7. View Source
